1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tert-butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted thioureas.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agriculture: Studied for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests or weeds.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, leading to inhibition or modulation of enzyme activity. The quinoline ring can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Lacks the 7,8-dimethyl substitution, which may affect its biological activity.
1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)urea: Contains a urea moiety instead of thiourea, which may alter its reactivity and interactions.
1-(Tert-butyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea derivatives: Various derivatives with different substituents on the quinoline or thiourea moieties.
Uniqueness
This compound is unique due to its specific structural features, such as the 7,8-dimethyl substitution on the quinoline ring and the presence of the thiourea moiety
Properties
IUPAC Name |
1-tert-butyl-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-6-7-13-10-14(16(22)20-15(13)12(11)2)8-9-19-17(23)21-18(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWURXHVGGLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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